molecular formula C14H18Cl2N2O2S B043348 N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride CAS No. 88519-57-7

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride

Cat. No. B043348
CAS RN: 88519-57-7
M. Wt: 349.3 g/mol
InChI Key: QKAALLVQBOLELJ-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds widely recognized for their diverse pharmacological applications, primarily due to their antibacterial properties. These compounds contain the sulfonamide group, which is pivotal to their activity. Recent studies have expanded the understanding of sulfonamides, exploring their potential in various fields, including their antitumor, antiviral, and enzyme inhibition activities.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For example, specific sulfonamide derivatives have been synthesized by reacting benzene sulfonamides incorporating primary amino moieties with various reagents, leading to compounds with significant biological activities (Sethi et al., 2013; Rozentsveig et al., 2010).

Molecular Structure Analysis

Structural analysis of sulfonamide compounds reveals diverse molecular frameworks, with studies often employing X-ray diffraction to elucidate their crystalline structures. Such analyses contribute to understanding the molecular conformations and potential interaction sites relevant to their biological activities (Chohan et al., 2011).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, demonstrating a range of biological activities. Their reactivity is influenced by the presence of the sulfonamide group, enabling them to act as inhibitors for different enzymes. For instance, certain sulfonamide derivatives show potent inhibition against carbonic anhydrase isoforms, highlighting their potential in treating conditions like glaucoma and edema (Sethi et al., 2013).

Scientific Research Applications

1. Chemiluminescent Aptasensor for Chloramphenicol

  • Summary of Application : This compound is used in the development of a chemiluminescent aptasensor for the highly sensitive detection of chloramphenicol (CAP) in milk .
  • Methods of Application : The method involves using biotinylated CAP aptamer-functionalized magnetic nanoparticles (MNPs) as capture probes and thiolated hybridized complementary strand-modified N-(4-aminobutyl)-N-ethylisoluminol (ABEI)-functionalized flower-like gold nanostructures (AuNFs) as signal probes .
  • Results or Outcomes : The chemiluminescent intensity was negatively correlated with the concentration of CAP in the range of 0.01–0.20 ng/mL and the detection limit was 0.01 ng/mL in buffer and 1 ng/mL in milk .

2. Electrochemiluminescent Biosensor for Burkholderia Pseudomallei

  • Summary of Application : A multifunctional catalytic nanomaterial composed of cobalt-doped metal–organic frameworks (Co-MOF), gold nanoparticles (AuNP), and N-(4-aminobutyl)-N-(ethylisoluminol) (ABEI) is reported .
  • Methods of Application : The nanomaterial exhibits high synergistic and zero-distance catalytic properties, which are beneficial to the improvement of the detection sensitivity of an electrochemiluminescent (ECL) biosensor .
  • Results or Outcomes : The Co-MOF@AuNP@ABEI can achieve an ultrasensitive ECL assay of Burkholderia pseudomallei with the limit of detection (LOD) of 60.3 aM .

3. Chemiluminescent Magnetic Nanoparticles

  • Summary of Application : In this study, N-(4-aminobutyl)-N-ethylisoluminol (ABEI)-functionalized CuFe2O4 magnetic nanomaterial (ABEI/CuFe2O4) with high catalytic activity was synthesized .
  • Methods of Application : The nanomaterial was synthesized by virtue of a solvothermal and post-functionalization method .
  • Results or Outcomes : The study does not provide specific results or outcomes .

Safety And Hazards

The safety and hazards of “N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride” are not explicitly mentioned in the search results.


Future Directions

The future directions of “N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride” are not explicitly mentioned in the search results. However, its use in the development of chemiluminescent aptasensors suggests potential applications in biosensing and bioassays3.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAALLVQBOLELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587915
Record name N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride

CAS RN

88519-57-7
Record name N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride
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N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride
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N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride
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N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride
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N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride

Citations

For This Compound
3
Citations
K Ono, J Sato, H Suzuki, M Sawada - International Journal of Molecular …, 2023 - mdpi.com
Extracellular vesicles, such as microvesicles (LEV) and exosomes (SEV), play an important role in intercellular signaling by encapsulating functional molecules and delivering them to …
Number of citations: 6 www.mdpi.com
K Ono, M Niwa, H Suzuki, NB Kobayashi, T Yoshida… - Cells, 2022 - mdpi.com
Signal peptides (SPs) and their fragments play important roles as biomarkers and substances with physiological functions in extracellular fluid. We previously reported that SP fragments …
Number of citations: 1 www.mdpi.com
T Arai - tcichemicals.com
As symbolized by awarding of the 2001 Nobel Prize in chemistry to KB Sharpless, R. Noyori, and WS Knowles, the catalytic synthesis of chiral molecules is of crucial importance in fine …
Number of citations: 2 www.tcichemicals.com

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